molecular formula C10H16N2O B11765004 4-(Prop-2-yn-1-ylamino)cyclohexane-1-carboxamide

4-(Prop-2-yn-1-ylamino)cyclohexane-1-carboxamide

Katalognummer: B11765004
Molekulargewicht: 180.25 g/mol
InChI-Schlüssel: ZKSAIGYOOLLADS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Prop-2-yn-1-ylamino)cyclohexane-1-carboxamide is a chemical compound with the molecular formula C10H16N2O and a molecular weight of 180.25 g/mol . This compound is characterized by a cyclohexane ring substituted with a prop-2-yn-1-ylamino group and a carboxamide group. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 4-(Prop-2-yn-1-ylamino)cyclohexane-1-carboxamide involves several steps. One common method includes the reaction of cyclohexanecarboxylic acid with prop-2-yn-1-ylamine under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as tetrahydrofuran (THF) at a controlled temperature . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Analyse Chemischer Reaktionen

4-(Prop-2-yn-1-ylamino)cyclohexane-1-carboxamide undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

4-(Prop-2-yn-1-ylamino)cyclohexane-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(Prop-2-yn-1-ylamino)cyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

4-(Prop-2-yn-1-ylamino)cyclohexane-1-carboxamide can be compared with other similar compounds such as N1-(1H-indol-4-yl)cyclohexane-1-carboxamide . While both compounds share a cyclohexane ring and a carboxamide group, their substituents differ, leading to unique chemical properties and applications. The presence of the prop-2-yn-1-ylamino group in this compound makes it distinct and suitable for specific research purposes.

Eigenschaften

Molekularformel

C10H16N2O

Molekulargewicht

180.25 g/mol

IUPAC-Name

4-(prop-2-ynylamino)cyclohexane-1-carboxamide

InChI

InChI=1S/C10H16N2O/c1-2-7-12-9-5-3-8(4-6-9)10(11)13/h1,8-9,12H,3-7H2,(H2,11,13)

InChI-Schlüssel

ZKSAIGYOOLLADS-UHFFFAOYSA-N

Kanonische SMILES

C#CCNC1CCC(CC1)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.